Cytidine 3',5'-diphosphate

概要

説明

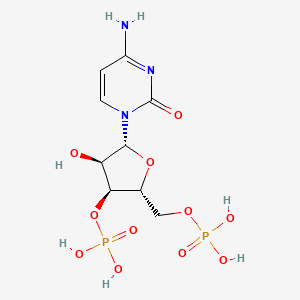

Cytidine diphosphate, abbreviated as CDP, is a nucleoside diphosphate . It is an ester of pyrophosphoric acid with the nucleoside cytidine . CDP consists of the pyrophosphate group, the pentose sugar ribose, and the nucleobase cytosine .

Synthesis Analysis

The structure of CDP was solved by the application of vector superposition techniques and difference Fourier syntheses . In an in vitro six-enzyme cascade system to generate CTP, cytidine is used as the key substrate. The final product CTP is obtained via the deamination and uridine phosphorylation pathways, relying on the irreversible reaction of cytidine triphosphate synthase to catalyze the amination of uridine triphosphate .Molecular Structure Analysis

The molecular formula of Cytidine diphosphate is C9H15N3O11P2 . Its average mass is 403.176 Da and its mono-isotopic mass is 403.018188 Da .Chemical Reactions Analysis

Cytidine diphosphate is commonly formed in the reaction Dolichol + Cytidine Triphosphate (CTP) ⟶ Dolichol-phosphate + CDP, which is prevalent in many biochemical pathways . In the formation of phosphatidylcholine (PC), CTP reacts with phosphocholine, via CTP:phosphocholine cytidylyltransferases, to produce CDP-choline and diphosphate .Physical And Chemical Properties Analysis

The molar mass of Cytidine diphosphate is 403.176422 . The boiling point is predicted to be 811.1±75.0 °C and the density is predicted to be 2.35±0.1 g/cm3 .科学的研究の応用

2. DNA Single Strand Interaction The 2'-deoxycytidine-3',5'-diphosphate, along with other nucleotide derivatives, is a fundamental unit of DNA single strands. Understanding their properties, such as their ability to capture low-energy electrons, is crucial in predicting the behavior of DNA single strands and their potential biological implications (Gu et al., 2007).

3. Complex Formation with Metal Ions The interaction of CDP with metal ions like Cu(II) and polyamines has been studied to understand the complex formation and stability. These interactions are crucial in understanding the role of nucleotides in biological processes and their potential therapeutic applications (Gąsowska, 2005).

4. Analytical Methods Development Significant efforts have been directed towards developing analytical methods for the separation and identification of cytidine compounds, including CDP. These methods are crucial for quality control in pharmaceutical preparations and understanding the metabolism of these compounds (Shi et al., 2008; Zheng et al., 2021).

5. Novel Synthesis Methods New synthesis methods for CDP and its derivatives have been developed, with applications ranging from potential antiviral and anticancer agents to biochemical research tools (Taylor et al., 2008; Xia et al., 2016).

Safety And Hazards

When handling Cytidine diphosphate, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Dietary sources of cytidine include foods with high RNA content, such as organ meats, brewer’s yeast, as well as pyrimidine-rich foods such as beer . During digestion, RNA-rich foods are broken down into ribosyl pyrimidines (cytidine and uridine), which are absorbed intact . In humans, dietary cytidine is converted into uridine, which is probably the compound .

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O11P2/c10-5-1-2-12(9(14)11-5)8-6(13)7(23-25(18,19)20)4(22-8)3-21-24(15,16)17/h1-2,4,6-8,13H,3H2,(H2,10,11,14)(H2,15,16,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGIITUCOOTSAP-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183481 | |

| Record name | Cytidine 3',5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cytidine 3',5'-diphosphate | |

CAS RN |

2922-94-3 | |

| Record name | Cytidine 3',5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine 3',5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

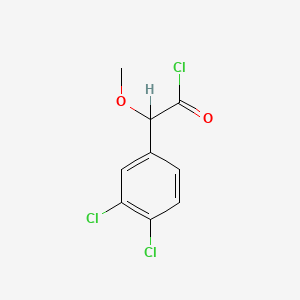

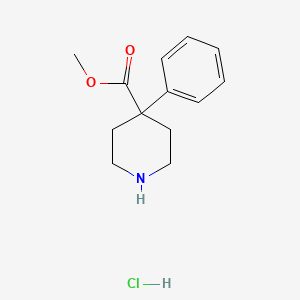

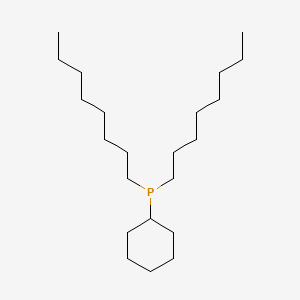

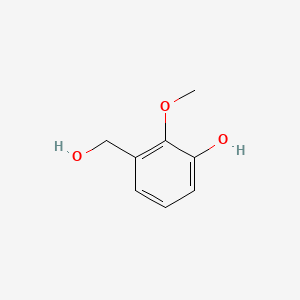

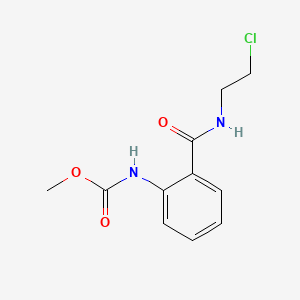

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-n-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline](/img/structure/B1622856.png)